molecular formula C20H23NO3S B3869700 ETHYL 2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

ETHYL 2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B3869700
M. Wt: 357.5 g/mol
InChI Key: FGHHIVDCGBVBMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for producing aminothiophene derivatives, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale chemical synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

ETHYL 2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence pathways related to inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its cyclohepta[b]thiophene core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiophene derivatives and contributes to its potential therapeutic applications .

Properties

IUPAC Name

ethyl 2-[(2-phenylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S/c1-2-24-20(23)18-15-11-7-4-8-12-16(15)25-19(18)21-17(22)13-14-9-5-3-6-10-14/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHHIVDCGBVBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
Reactant of Route 5
ETHYL 2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
Reactant of Route 6
ETHYL 2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

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